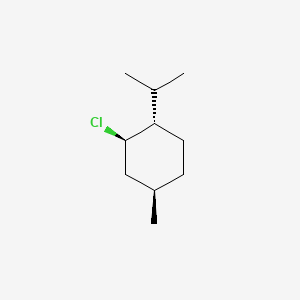

(-)-Menthyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-Menthyl chloride is an organic compound derived from menthol, a naturally occurring substance found in peppermint and other mint oils. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has various applications in different fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(-)-Menthyl chloride can be synthesized through the reaction of menthol with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where menthol is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to facilitate the formation of this compound, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of menthol with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅), which can also yield this compound along with by-products like phosphorous oxychloride (POCl₃).

Analyse Des Réactions Chimiques

Types of Reactions

(-)-Menthyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: In these reactions, the chloride ion is replaced by a nucleophile. For example, this compound can react with sodium hydroxide (NaOH) to form (-)-menthol.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form menthene, an unsaturated hydrocarbon.

Oxidation and Reduction Reactions: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles like amines or thiols.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are often used.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

Nucleophilic Substitution: (-)-Menthol, (-)-menthyl ethers, and other substituted derivatives.

Elimination: Menthene and other alkenes.

Oxidation and Reduction: Various oxidized or reduced forms of menthol derivatives.

Applications De Recherche Scientifique

(-)-Menthyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of chiral molecules.

Biology: Researchers use this compound to study the effects of chiral compounds on biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry.

Industry: this compound is used in the production of flavors, fragrances, and other consumer products.

Mécanisme D'action

The mechanism of action of (-)-menthyl chloride primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is governed by the presence of the chloride leaving group and the steric and electronic properties of the menthyl moiety.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl chloride (CH₃Cl): A simpler alkyl chloride used in various industrial applications.

Ethyl chloride (C₂H₅Cl): Another alkyl chloride with similar reactivity but different physical properties.

Isopropyl chloride (C₃H₇Cl): An alkyl chloride with a branched structure, used in organic synthesis.

Uniqueness

(-)-Menthyl chloride is unique due to its chiral nature and the presence of the menthyl group, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of chiral compounds and in applications where stereochemistry is crucial.

Activité Biologique

(-)-Menthyl chloride, a chiral monoterpene derivative, is primarily recognized for its applications in the fragrance and flavor industry. However, its biological activity has garnered attention in various fields, including toxicology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic effects, and associated toxicological concerns.

- Chemical Formula : C10H19Cl

- CAS Number : 74-87-3

- Molecular Weight : 174.72 g/mol

The biological activity of this compound can be attributed to several mechanisms:

-

Metabolism :

- This compound is metabolized in the liver primarily via cytochrome P450 enzymes. It undergoes oxidation and conjugation with glutathione (GSH), leading to the formation of various metabolites, including formaldehyde and S-methylcysteine .

- The metabolic pathway indicates that while direct dehalogenation may occur, GSH conjugation is the principal route in vivo .

-

Neurotoxicity :

- Studies have demonstrated that exposure to this compound can lead to neurotoxic effects, particularly affecting the cerebellum. Continuous exposure has been shown to cause cerebellar degeneration in animal models at concentrations as low as 100 ppm .

- A comparative study highlighted that neurotoxic effects were more pronounced with continuous exposure compared to intermittent exposure, suggesting a dose-response relationship .

- Genotoxicity :

Toxicological Findings

The toxicological profile of this compound reveals significant health risks associated with exposure:

- Acute Toxicity :

-

Chronic Effects :

- Long-term studies have indicated an increased risk of cardiovascular diseases and certain cancers among individuals exposed to high levels of methyl chloride over extended periods. A cohort study revealed a hazard ratio of 9.35 for kidney cancer after 40 years of follow-up among exposed individuals .

Table 1: Summary of Toxicological Effects

Case Studies

Several case studies provide insight into the long-term impacts of this compound exposure:

- Fishing Vessel Incident :

- Occupational Exposure :

Propriétés

Numéro CAS |

29707-60-6 |

|---|---|

Formule moléculaire |

C10H19Cl |

Poids moléculaire |

174.71 g/mol |

Nom IUPAC |

(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 |

Clé InChI |

OMLOJNNKKPNVKN-AEJSXWLSSA-N |

SMILES |

CC1CCC(C(C1)Cl)C(C)C |

SMILES isomérique |

C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C |

SMILES canonique |

CC1CCC(C(C1)Cl)C(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.